molecular formula C29H26ClN5O4 B15233165 (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate

(7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate

Cat. No.: B15233165
M. Wt: 544.0 g/mol
InChI Key: YICVQBCKBLBOEX-UHFFFAOYSA-N
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Description

The compound (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the chloro and methyl groups, and the attachment of the prop-2-ynyl and pyridin-3-ylMethylcarbaMoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential as a therapeutic agent. Its structural similarity to other biologically active molecules suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential to treat various diseases. Its ability to undergo different chemical reactions makes it a versatile molecule for modifying biological pathways and developing new treatments.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties. Its complex structure and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Chloro-substituted Compounds: Molecules with a chloro group attached to an aromatic ring.

    Methylacetate Derivatives: Compounds containing a methylacetate functional group.

Uniqueness

The uniqueness of (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate lies in its combination of functional groups and structural features

Properties

Molecular Formula

C29H26ClN5O4

Molecular Weight

544.0 g/mol

IUPAC Name

[7-chloro-3-methyl-6-[[4-[methyl(pyridin-3-yl)carbamoyl]-N-prop-2-ynylanilino]methyl]-4-oxoquinazolin-2-yl]methyl acetate

InChI

InChI=1S/C29H26ClN5O4/c1-5-13-35(22-10-8-20(9-11-22)28(37)33(3)23-7-6-12-31-16-23)17-21-14-24-26(15-25(21)30)32-27(18-39-19(2)36)34(4)29(24)38/h1,6-12,14-16H,13,17-18H2,2-4H3

InChI Key

YICVQBCKBLBOEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)N(C)C4=CN=CC=C4)C(=O)N1C

Origin of Product

United States

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